molecular formula C22H22N2O2 B5519623 2-(1-naphthyloxy)-1-(4-phenylpiperazino)-1-ethanone

2-(1-naphthyloxy)-1-(4-phenylpiperazino)-1-ethanone

Cat. No.: B5519623
M. Wt: 346.4 g/mol
InChI Key: NUHAPFZTORCAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-naphthyloxy)-1-(4-phenylpiperazino)-1-ethanone is an organic compound that features a naphthyloxy group, a phenylpiperazino group, and an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-naphthyloxy)-1-(4-phenylpiperazino)-1-ethanone typically involves the following steps:

    Formation of the naphthyloxy group: This can be achieved by reacting naphthol with an appropriate alkylating agent under basic conditions.

    Introduction of the phenylpiperazino group: This step involves the reaction of phenylpiperazine with an appropriate electrophile.

    Formation of the ethanone backbone: This can be done by reacting the intermediate compounds with an appropriate ketone precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-naphthyloxy)-1-(4-phenylpiperazino)-1-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(1-naphthyloxy)-1-(4-phenylpiperazino)-1-ethanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-naphthyloxy)-1-(4-methylpiperazino)-1-ethanone
  • 2-(1-naphthyloxy)-1-(4-phenylpiperidino)-1-ethanone

Uniqueness

2-(1-naphthyloxy)-1-(4-phenylpiperazino)-1-ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with desired properties.

Properties

IUPAC Name

2-naphthalen-1-yloxy-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c25-22(17-26-21-12-6-8-18-7-4-5-11-20(18)21)24-15-13-23(14-16-24)19-9-2-1-3-10-19/h1-12H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHAPFZTORCAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.